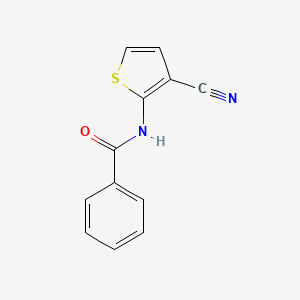

N-(3-cyano-2-thienyl)benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(3-cyano-2-thienyl)benzamide and its derivatives often involves direct acylation reactions and efficient synthetic methodologies. For instance, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions, showcasing the compound's potential for further functionalization and application in colorimetric sensing due to its unique structural features (Younes et al., 2020). Another study focused on the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, highlighting the reactivity of the cyanomethylene functionality in constructing new heterocycles (Mohamed et al., 2020).

Molecular Structure Analysis

The molecular structure of this compound derivatives is often elucidated using techniques like X-ray single crystallography. These studies reveal intricate details about the solid-state properties and hydrogen bonding interactions, contributing to our understanding of their potential applications. For example, the solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were revealed by X-ray single crystallography, providing insights into their potential for colorimetric sensing of fluoride anions (Younes et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of this compound and its derivatives allows for the construction of novel heterocyclic compounds. For instance, the reactivity of the cyanomethylene functionality in 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide was exploited to construct new heterocycles with potential insecticidal activity (Mohamed et al., 2020).

Physical Properties Analysis

The physical properties of this compound derivatives, such as their colorimetric sensing capabilities, are significant for applications in chemical sensing. The drastic color transition observed in some derivatives from colorless to achromatic black in response to fluoride anions highlights their potential as colorimetric sensors (Younes et al., 2020).

Chemical Properties Analysis

The chemical properties of this compound derivatives, particularly their ability to form hydrogen bonding interactions and undergo colorimetric changes, are pivotal for their functional applications. The colorimetric sensing behavior attributed to a deprotonation-enhanced intramolecular charge transfer mechanism underscores the versatile chemical properties of these compounds (Younes et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Applications

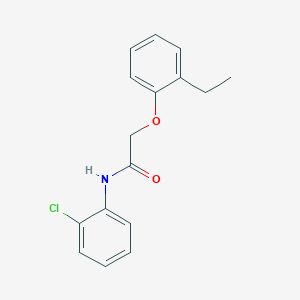

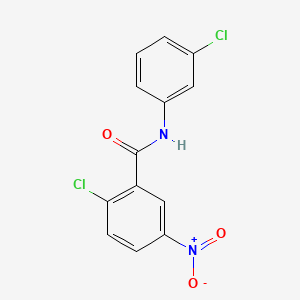

N-(3-cyano-2-thienyl)benzamide and its derivatives are pivotal in the synthesis of various heterocyclic compounds and materials. The iridium-catalyzed oxidative Ar–H/Ar–H cross-coupling reaction of primary benzamides with thiophenes offers a rapid pathway to (2-thienyl)benzamide skeletons. This method facilitates the creation of thiophene-fused 1-isoquinolinones, which are significant in pharmaceuticals and advanced materials due to their unique properties and applications (Tan, Ran, & You, 2018). Similarly, N-(2-cyanoaryl)benzamides have been synthesized using aryl bromides and 2-aminobenzonitriles, showcasing the versatility of benzamide derivatives in creating complex molecules (Wu, Oschatz, Sharif, Beller, & Langer, 2014).

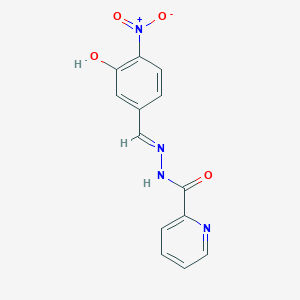

Sensing Applications

A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and demonstrated significant potential in the naked-eye detection of fluoride anion in solutions. One particular derivative exhibited a drastic color transition from colorless to achromatic black in response to fluoride anions at mM concentrations. This behavior highlights the application of such compounds in the development of sensitive and selective sensors for environmental and health-related monitoring (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).

Antitumor Applications

Novel derivatives of benzo[b]thieno[2,3-c]quinolones, which can be synthesized from benzo[b]thiophene-2-carbonyl chlorides to their corresponding benzo[b]thiophene-2-carboxamides, have been found to exert cytostatic activity against various malignant cell lines including pancreatic, breast, and cervical carcinomas. These findings underscore the therapeutic potential of this compound derivatives in oncology, particularly in the development of new antitumor agents (Dogan Koruznjak, Grdiša, Slade, Zamola, Pavelić, & Karminski-Zamola, 2003).

Zukünftige Richtungen

The future directions for “N-(3-cyano-2-thienyl)benzamide” could involve further exploration of its potential biological activities, given the known activities of similar benzamide and thiophene derivatives . Additionally, new synthetic strategies could be developed to improve the efficiency and selectivity of its synthesis .

Wirkmechanismus

Target of Action

Similar benzamide analogues have been reported to act as allosteric activators of human glucokinase (gk), a key enzyme in glucose metabolism .

Result of Action

If this compound acts similarly to other benzamide analogues, it may enhance glucose metabolism at the cellular level by increasing the activity of gk .

Biochemische Analyse

Biochemical Properties

It has been found that the compound interacts with DNA bases such as guanine, thymine, adenine, and cytosine . The nature of these interactions was examined using the Electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) .

Cellular Effects

Preliminary studies suggest that it exhibits significant activity against yeasts such as Candida glabrata ATCC 90030 and Candida krusei ATCC 34135 .

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules .

Eigenschaften

IUPAC Name |

N-(3-cyanothiophen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c13-8-10-6-7-16-12(10)14-11(15)9-4-2-1-3-5-9/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXFBYOJMQUYNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305699 | |

| Record name | N-(3-Cyano-2-thienyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55654-17-6 | |

| Record name | N-(3-Cyano-2-thienyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55654-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Cyano-2-thienyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5552451.png)

![2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5552475.png)

![2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5552488.png)

![1-(4-chlorophenyl)-5-methyl-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5552501.png)

![3-[({1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5552516.png)

![2-(4-{2-[3-(2,6-dimethylphenoxy)-1-azetidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5552524.png)

![N'-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5552551.png)

![[(3R*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5552558.png)

![4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5552564.png)